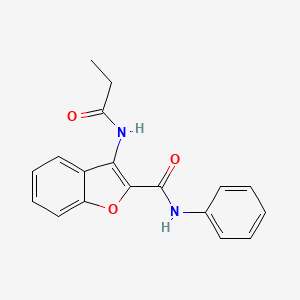

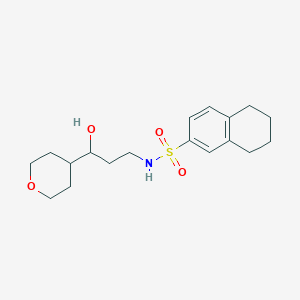

N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide-like compounds, often involves cyclization reactions and the interaction with various reagents. One common method is the reaction of hydrazinecarbothioamide derivatives with iodine and triethylamine in DMF, leading to the formation of thiazole derivatives through dehydrosulfurization. This process can achieve yields up to 84% and the structures of the synthesized compounds are typically confirmed using NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, can be thoroughly characterized using techniques like NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is also employed to understand the detailed geometry of these compounds, providing insights into their molecular conformations and the presence of functional groups contributing to their biological activities (Haroon et al., 2019).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, including interactions with metal ions, to form complexes with significant biological activities. For example, the reaction with thiocarbamoyl derivatives and metal ions like Co(II), Cu(II), and Zn(II) acetate leads to the synthesis of complexes characterized by spectral analysis and showing properties such as antioxidant and analgesic effects (Sherif & Hosny, 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives are determined using spectroscopic and crystallographic techniques, providing essential data on their stability, solubility, and morphology. Detailed analysis includes the study of their crystalline structure and the evaluation of hydrogen bonding patterns, which are crucial for understanding the compound's interactions in biological systems (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. Studies focusing on their reactivity, stability under different conditions, and interactions with biological targets are vital. For instance, molecular docking studies can predict the binding affinity of these compounds to various enzymes or receptors, indicating their potential as inhibitors for specific biological pathways (Pavlova et al., 2022).

Applications De Recherche Scientifique

Metabolism and Disposition Studies

Studies on similar compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, provide insights into the metabolic pathways and disposition of thiazole carboxamides. These studies reveal extensive metabolism and the identification of principal circulating components and metabolites, offering a foundation for understanding the biotransformation of N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide (Renzulli et al., 2011).

Pharmacokinetic Evaluations

Pharmacokinetic evaluations of compounds such as tiazofurin, which exhibits antitumor activity, underscore the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole carboxamides. These studies not only determine the maximally tolerated doses but also elucidate the mechanisms of action, potentially applicable to this compound (Melink et al., 1985).

Propriétés

IUPAC Name |

2-anilino-N-(2-ethylphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-13-8-6-7-11-15(13)20-17(22)16-12-23-18(21-16)19-14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZJWYFFBHPKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

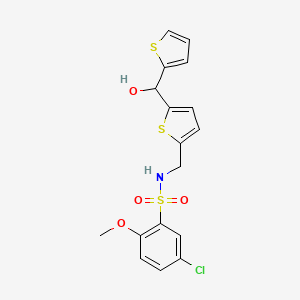

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

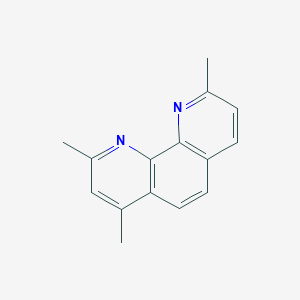

![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)

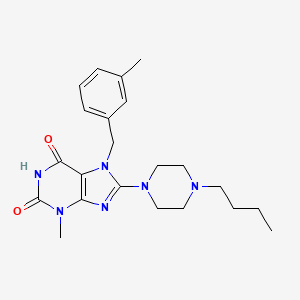

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)